molecular formula C16H12N2O4 B2367013 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 484022-75-5

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2367013
CAS No.: 484022-75-5
M. Wt: 296.282
InChI Key: MCKJYRXOCOOFQT-UHFFFAOYSA-N
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Description

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-hydroxy-2H-chromen-2-one with 5-methyl-2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like acyl chlorides or anhydrides under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation.

    Receptor Binding: Binding to specific receptors in cells, modulating their activity and signaling pathways.

    Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound, known for its anticoagulant properties.

    5-methyl-2-aminopyridine: Another precursor, used in the synthesis of various pharmaceuticals.

    Coumarin Derivatives: Compounds with similar chromene structures, known for their diverse biological activities.

Uniqueness

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with a pyridine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-5-14(17-8-9)18-15(20)12-6-10-3-4-11(19)7-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJYRXOCOOFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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